molecular formula C14H14N2O B12557493 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan CAS No. 181355-64-6

2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan

Katalognummer: B12557493
CAS-Nummer: 181355-64-6
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: QTEINGRYWFSTLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan is an organic compound that features a furan ring substituted at the 2 and 5 positions with 1-methyl-1H-pyrrol-2-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan typically involves the reaction of furan with 1-methyl-1H-pyrrole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where furan is reacted with 1-methyl-1H-pyrrole in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The furan and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and pyrrole rings.

    Reduction: Reduced forms of the furan and pyrrole rings.

    Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a therapeutic agent or a research tool.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan is unique due to the presence of both furan and pyrrole rings, which confer specific electronic and steric properties

Eigenschaften

CAS-Nummer

181355-64-6

Molekularformel

C14H14N2O

Molekulargewicht

226.27 g/mol

IUPAC-Name

1-methyl-2-[5-(1-methylpyrrol-2-yl)furan-2-yl]pyrrole

InChI

InChI=1S/C14H14N2O/c1-15-9-3-5-11(15)13-7-8-14(17-13)12-6-4-10-16(12)2/h3-10H,1-2H3

InChI-Schlüssel

QTEINGRYWFSTLX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC=C1C2=CC=C(O2)C3=CC=CN3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.